4-(5-Bromothiophen-2-yl)thiazol-2-amine
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Overview
Description
4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a brominated thiophene ringThe thiazole ring is known for its aromaticity and reactivity, which can be exploited in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-halo ketones with thioamides. For instance, 5-bromothiophene-2-carbaldehyde can be reacted with thioamide under acidic conditions to form the desired thiazole compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, or amino derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated thiazole derivatives.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The brominated thiophene ring can enhance the compound’s binding affinity to certain receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine: Similar structure but with the bromine atom on the thiazole ring.
Uniqueness
4-(5-Bromothiophen-2-yl)thiazol-2-amine is unique due to the combination of a brominated thiophene ring and a thiazole ring. This combination provides distinct electronic properties and reactivity, making it suitable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHPDCFNLBMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956282 |
Source
|
Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34801-14-4 |
Source
|
Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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